![molecular formula C19H11ClFN3O3S B2987678 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole CAS No. 287176-94-7](/img/structure/B2987678.png)
3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole is a useful research compound. Its molecular formula is C19H11ClFN3O3S and its molecular weight is 415.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an important enzyme in the tyrosine degradation pathway . It catalyzes the conversion of 4-hydroxyphenylpyruvate acid to homogentisic acid (HGA) .
Mode of Action
The compound interacts with HPPD, inhibiting its function . This inhibition disrupts the normal tyrosine degradation pathway, leading to a series of downstream effects .
Biochemical Pathways
HGA, the product of the HPPD-catalyzed reaction, can be further catalyzed into plastoquinone and tocopheryl in plants . Plastoquinone is an essential synthetic precursor for carotenoid, which quenches sunlight-dependent singlet oxygen against degrading photosynthetic pigments . Tocopheryl manifests a primary antioxidant effect in metabolism and firms the functions and structure of photosystem II . Therefore, the inhibition of HPPD provokes unique bleaching symptoms, which is followed by necrosis and death .
Result of Action
The result of the compound’s action is the disruption of the tyrosine degradation pathway, leading to the inhibition of the synthesis of plastoquinone and tocopheryl . This causes unique bleaching symptoms in plants, followed by necrosis and death .
Action Environment
Propiedades
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFN3O3S/c1-10-16(18(23-27-10)17-13(20)6-3-7-14(17)21)19-22-15(9-28-19)11-4-2-5-12(8-11)24(25)26/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTPRFNBBAMXSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
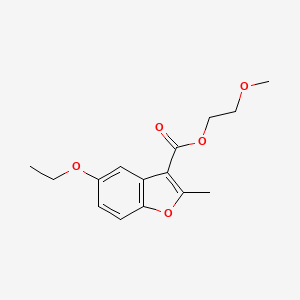
![1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-ol](/img/structure/B2987596.png)
![1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine-4-carboxamide](/img/structure/B2987597.png)
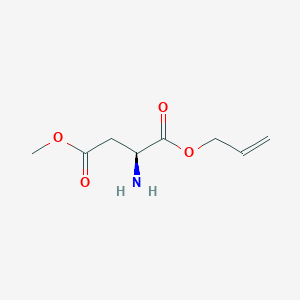
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2987602.png)
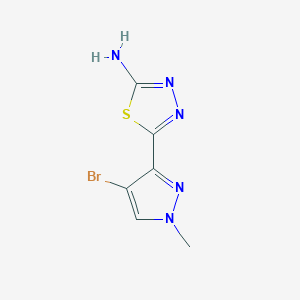
![1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
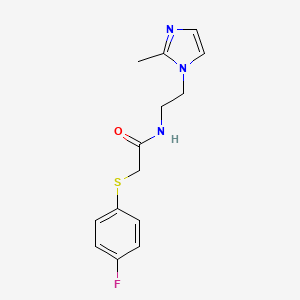
![7-methyl-4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)-2H-chromen-2-one](/img/structure/B2987607.png)
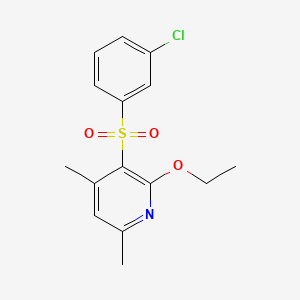

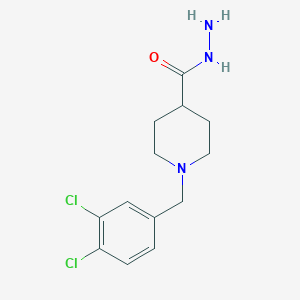
![2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride](/img/structure/B2987612.png)

